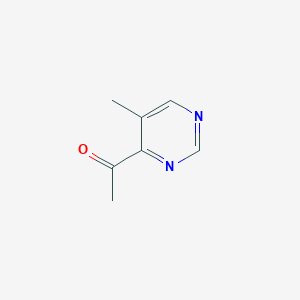
1-(5-Methylpyrimidin-4-yl)ethanone
Overview
Description
1-(5-Methylpyrimidin-4-yl)ethanone (MPE) is an organic compound with a wide range of applications in the fields of science and technology. It is a colorless liquid with a sweet, musky odor. MPE has been used for many years in the synthesis of drugs, dyes, and other compounds. It is also used in the manufacture of pharmaceuticals, cosmetics, and food products.
Scientific Research Applications
Process Development of Antifungal Agents
A significant application of pyrimidinyl ethanone derivatives is found in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. This synthesis process involves setting the relative stereochemistry through the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, demonstrating the critical role of pyrimidine derivatives in the development of pharmaceuticals (Butters et al., 2001).
Synthesis of Diheteroaryl Thienothiophene Derivatives
Another research application is the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives. By treating 1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone with dimethylformamide dimethyl acetal, researchers were able to produce enaminone derivatives, which subsequently reacted with amino derivatives to yield bis-pyrimidine and other bis-heterocyclic derivatives, showcasing the versatility of pyrimidinyl ethanones in organic synthesis (Mabkhot et al., 2011).
Catalytic Behavior in Polymerization
Pyrimidinyl ethanones also find applications in catalysis. For instance, the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines, derived from 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, demonstrated their catalytic behavior towards ethylene reactivity. This includes oligomerization and polymerization, highlighting the role of these compounds in materials science and engineering (Sun et al., 2007).
Corrosion Inhibition
Furthermore, the synthesis of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) and its characterization as a new corrosion inhibitor for mild steel in a corrosive environment (hydrochloric acid) illustrates the potential of pyrimidinyl ethanones in industrial applications. The efficiency of these compounds as corrosion inhibitors is attributed to their molecular structure, which includes nitrogen and oxygen atoms, as well as benzene and triazole rings (Jawad et al., 2020).
properties
IUPAC Name |
1-(5-methylpyrimidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-8-4-9-7(5)6(2)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPRPAWYCBJUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743167 | |
| Record name | 1-(5-Methylpyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932738-65-3 | |
| Record name | 1-(5-Methylpyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



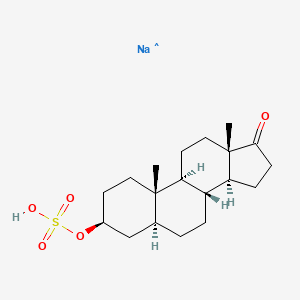
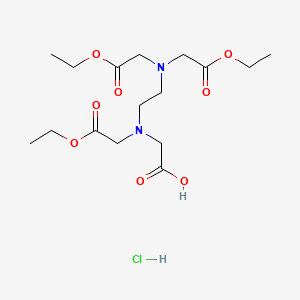

![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1511421.png)

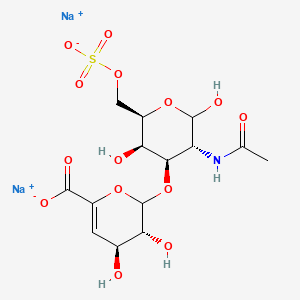
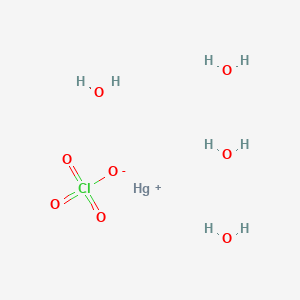

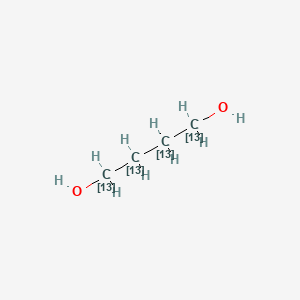
![2-[Carboxymethyl-[2-(carboxymethylsulfanyl)ethyl]amino]acetic acid;hydrate](/img/structure/B1511429.png)
![[5',5''-2H2]2'-deoxyadenosine 1-hydrate](/img/structure/B1511431.png)
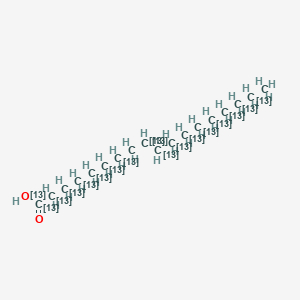
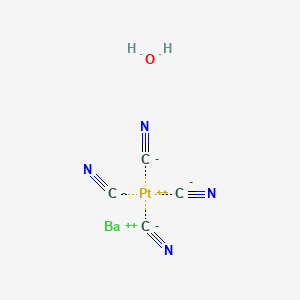
![2,2'-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide}](/img/structure/B1511437.png)